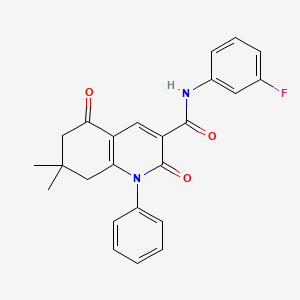
N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide
Overview
Description
N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide, also known as MNPA, is a chemical compound that belongs to the class of acrylamides. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. MNPA has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer, antitumor, and anti-inflammatory activities. This compound has also been investigated as a potential inhibitor of protein kinase C, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood, but it is believed to exert its biological effects by inhibiting protein kinase C. This inhibition leads to the suppression of cell growth and proliferation, which may contribute to its anticancer and antitumor activities. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and reduce the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. However, this compound is insoluble in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Future Directions
There are several future directions for the study of N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylacrylamide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. This compound may also have potential applications in material science, such as the development of novel materials with unique optical and electronic properties. Overall, this compound is a promising compound with potential applications in various fields, and further research is needed to fully understand its potential.
properties
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(3-nitrophenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-16-7-5-11-19(13-16)23-22(25)21(18-9-3-2-4-10-18)15-17-8-6-12-20(14-17)24(26)27/h2-15H,1H3,(H,23,25)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVLTFPKQCTXLT-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-(2-ethyl-6-methylphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553317.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(phenylthio)methyl]phenyl}glycinamide](/img/structure/B3553323.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553324.png)
![5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3553329.png)
![4-methyl-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3553330.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553334.png)

![1-(3,4-dimethylphenyl)-5-{3-[(4-methylbenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3553348.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553350.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B3553356.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3553360.png)
![4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenol](/img/structure/B3553362.png)
![3-(4-tert-butylphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B3553371.png)
